molecular formula C16H21NO2S B276051 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol

Numéro de catalogue B276051
Poids moléculaire: 291.4 g/mol
Clé InChI: GRZALUFOYNUEJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol can block the activation and proliferation of cancer cells and immune cells, leading to reduced tumor growth and inflammation. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has also been shown to have synergistic effects with other drugs, such as the BCL-2 inhibitor venetoclax, in inducing apoptosis in cancer cells.
Biochemical and physiological effects:
2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been shown to have potent and selective inhibitory effects on BTK in vitro and in vivo. It can reduce the phosphorylation of downstream targets of BTK, such as PLCγ2 and AKT, leading to inhibition of cell proliferation and survival. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of autoimmune diseases. In addition, 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. It can be used in various assays and animal models to study the role of BTK in cancer and autoimmune diseases. However, there are also some limitations to consider, such as the lack of clinical data and the need for further optimization of the synthesis method and formulation.

Orientations Futures

There are several potential future directions for 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol research, including clinical trials in cancer and autoimmune diseases, combination therapy with other drugs, and optimization of the synthesis method and formulation. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol may also be useful for studying the role of BTK in other diseases, such as infectious diseases and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol and its mechanism of action.

Méthodes De Synthèse

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol can be synthesized using a multi-step process involving the reaction of 2-amino-2-methyl-1-propanol with 4-(thiophen-2-ylmethoxy)benzaldehyde, followed by reduction and protection steps. The final product is obtained after deprotection and purification steps.

Applications De Recherche Scientifique

2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been studied extensively in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity. 2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol has been tested in vitro and in vivo in various cancer cell lines, including diffuse large B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also been tested in animal models of rheumatoid arthritis, lupus, and multiple sclerosis.

Propriétés

Formule moléculaire

C16H21NO2S

Poids moléculaire

291.4 g/mol

Nom IUPAC

2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C16H21NO2S/c1-2-14(11-18)17-10-13-5-7-15(8-6-13)19-12-16-4-3-9-20-16/h3-9,14,17-18H,2,10-12H2,1H3

Clé InChI

GRZALUFOYNUEJI-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CS2

SMILES canonique

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.